3-Hydroxypropyl N,N-bis(2-chloroethyl)-N',N'-dimethylphosphorodiamidate
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Overview
Description
3-Hydroxypropyl N,N-bis(2-chloroethyl)-N’,N’-dimethylphosphorodiamidate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes both hydroxypropyl and bis(2-chloroethyl) groups, making it a versatile agent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl N,N-bis(2-chloroethyl)-N’,N’-dimethylphosphorodiamidate typically involves the reaction of bis(2-chloroethyl)amine with 3-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropyl N,N-bis(2-chloroethyl)-N’,N’-dimethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxypropyl N,N-bis(2-chloroethyl)-N’,N’-dimethylphosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Hydroxypropyl N,N-bis(2-chloroethyl)-N’,N’-dimethylphosphorodiamidate involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known anticancer agent with a similar bis(2-chloroethyl) structure.
Ifosfamide: Another anticancer drug with structural similarities to cyclophosphamide.
Uniqueness
3-Hydroxypropyl N,N-bis(2-chloroethyl)-N’,N’-dimethylphosphorodiamidate is unique due to its hydroxypropyl group, which imparts different chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
52752-15-5 |
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Molecular Formula |
C9H21Cl2N2O3P |
Molecular Weight |
307.15 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino-(dimethylamino)phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C9H21Cl2N2O3P/c1-12(2)17(15,16-9-3-8-14)13(6-4-10)7-5-11/h14H,3-9H2,1-2H3 |
InChI Key |
WLLMOVNZAZEBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N(CCCl)CCCl)OCCCO |
Origin of Product |
United States |
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